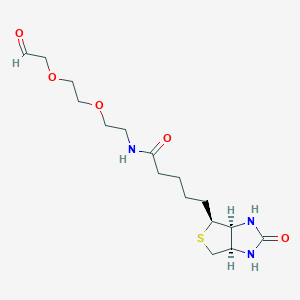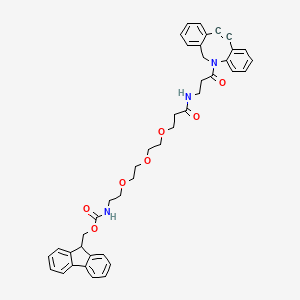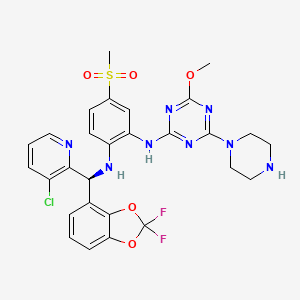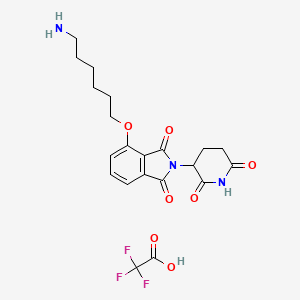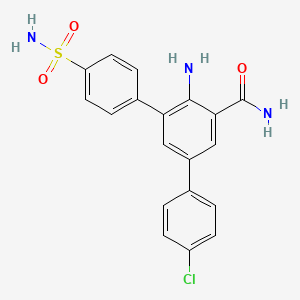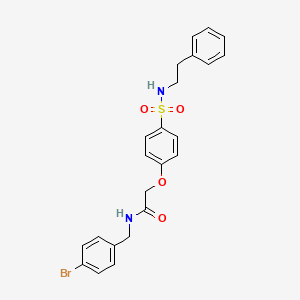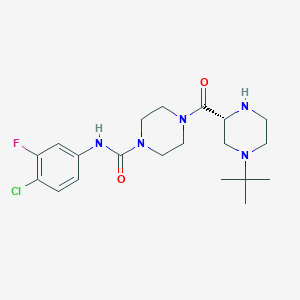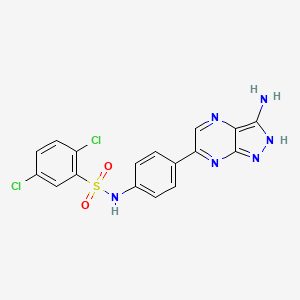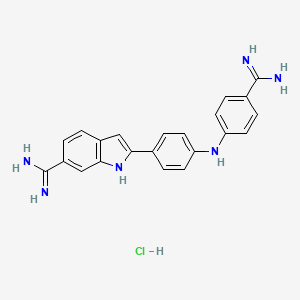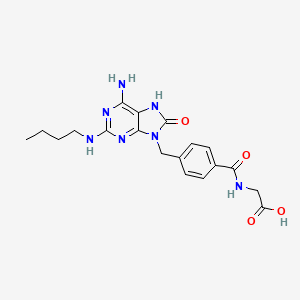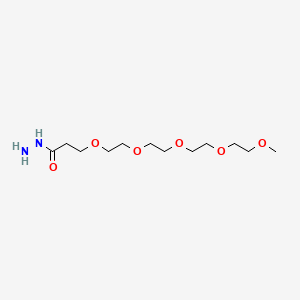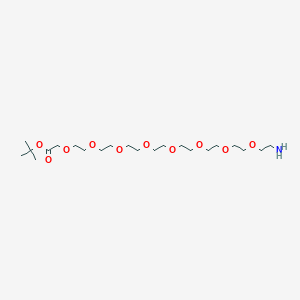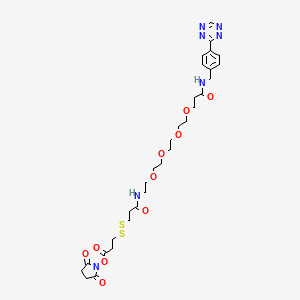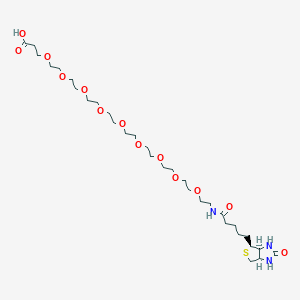
Biotin-PEG9-CH2CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG9-CH2CH2COOH: is a compound that combines biotin, a polyethylene glycol (PEG) chain with nine ethylene glycol units, and a carboxylic acid group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG9-CH2CH2COOH typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG chain containing a terminal amine group (PEG9-NH2) to form Biotin-PEG9-NH2.
Carboxylation: Finally, the terminal amine group of Biotin-PEG9-NH2 is converted to a carboxylic acid group using a carboxylation reagent such as succinic anhydride, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Biotin: Large quantities of biotin are activated using NHS or similar reagents.
PEGylation in Bulk: The activated biotin is reacted with PEG9-NH2 in large reactors.
Carboxylation in Bulk: The resulting Biotin-PEG9-NH2 is carboxylated using succinic anhydride or similar reagents in large-scale reactors.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Biotin-PEG9-CH2CH2COOH can undergo substitution reactions where the carboxylic acid group reacts with amines to form amides.
Esterification Reactions: The carboxylic acid group can react with alcohols to form esters.
Conjugation Reactions: The biotin moiety can form strong non-covalent interactions with avidin or streptavidin proteins.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification Reactions: Common reagents include alcohols and catalysts like sulfuric acid.
Conjugation Reactions: Avidin or streptavidin proteins are commonly used.
Major Products:
Amides: Formed from substitution reactions with amines.
Esters: Formed from esterification reactions with alcohols.
Biotin-Avidin Complexes: Formed from conjugation reactions with avidin or streptavidin.
Scientific Research Applications
Chemistry: Biotin-PEG9-CH2CH2COOH is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and for developing targeted therapies.
Biology: In biological research, this compound is used to create biotinylated molecules that can be easily detected and purified using avidin or streptavidin-based methods.
Medicine: In medical research, PROTACs containing this compound are being explored as potential treatments for various diseases, including cancer and neurodegenerative disorders.
Industry: In the biotechnology industry, this compound is used in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
Biotin-PEG9-CH2CH2COOH functions as a linker in PROTACs, which work by recruiting an E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The biotin moiety allows for easy detection and purification, while the PEG chain provides flexibility and solubility to the PROTAC molecule .
Comparison with Similar Compounds
Biotin-PEG4-CH2CH2COOH: A shorter PEG chain version of Biotin-PEG9-CH2CH2COOH.
Biotin-PEG12-CH2CH2COOH: A longer PEG chain version of this compound.
Biotin-PEG9-NH2: Similar structure but with a terminal amine group instead of a carboxylic acid group.
Uniqueness: this compound is unique due to its optimal PEG chain length, which provides a balance between flexibility and solubility, making it highly effective as a linker in PROTACs. The carboxylic acid group allows for easy conjugation with various molecules, enhancing its versatility in research and industrial applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H57N3O13S/c35-28(4-2-1-3-27-30-26(25-48-27)33-31(38)34-30)32-6-8-40-10-12-42-14-16-44-18-20-46-22-24-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-29(36)37/h26-27,30H,1-25H2,(H,32,35)(H,36,37)(H2,33,34,38)/t26-,27-,30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAAADCCSCBMMI-VWYPKUQYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H57N3O13S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

